N'-Hydroxy-4-methylpyridine-3-carboximidamide is a chemical compound with the molecular formula and a molecular weight of 151.17 g/mol. It is classified as a hydroxylamine derivative, specifically an amidine compound. This compound is recognized for its potential applications in various fields, including chemistry, biology, and medicine.
The compound is synthesized primarily from 4-methylpyridine-3-carboximidamide through a reaction with hydroxylamine. The synthesis can be performed under controlled conditions using organic solvents like ethanol or methanol, typically at temperatures ranging from 0°C to 25°C.
N'-Hydroxy-4-methylpyridine-3-carboximidamide falls under the category of organic compounds, specifically within the class of heterocyclic compounds due to its pyridine ring structure. It is also categorized as a potential pharmaceutical intermediate due to its biological activity.
The synthesis of N'-Hydroxy-4-methylpyridine-3-carboximidamide generally involves the following steps:
In industrial settings, the production process may be scaled up using advanced reaction vessels that allow for precise control over temperature and pressure conditions. High-purity reagents are employed to ensure the quality of the final product.
The molecular structure of N'-Hydroxy-4-methylpyridine-3-carboximidamide features a pyridine ring substituted with a hydroxyl group at the nitrogen atom and a carboximidamide functional group.
InChI=1S/C7H9N3O/c1-5-2-3-9-4-6(5)7(8)10-11/h2-4,11H,1H3,(H2,8,10)WPASYGFBUXMARY-UHFFFAOYSA-NCC1=CC(=CN=C1)C(=NO)NThis structural information indicates how the different functional groups are arranged within the molecule, which is crucial for understanding its reactivity and interactions with biological targets.
N'-Hydroxy-4-methylpyridine-3-carboximidamide can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic chemistry.
The mechanism of action for N'-Hydroxy-4-methylpyridine-3-carboximidamide primarily involves its interaction with specific enzymes or receptors in biological systems. The hydroxyl group in the molecule plays a significant role in binding affinity and specificity towards these targets.
When N'-Hydroxy-4-methylpyridine-3-carboximidamide binds to an enzyme's active site, it can inhibit enzymatic activity by preventing substrate binding. This inhibition can lead to various biological effects, making it a subject of interest in medicinal chemistry.
N'-Hydroxy-4-methylpyridine-3-carboximidamide is typically characterized by:
Key chemical properties include:
These properties are important for determining how the compound behaves in different environments and its suitability for various applications.
N'-Hydroxy-4-methylpyridine-3-carboximidamide has several notable applications:
These applications reflect the compound's versatility and importance in both research and industrial contexts.
The synthesis of N'-Hydroxy-4-methylpyridine-3-carboximidamide (CAS 1563665-25-7) typically employs a convergent strategy involving late-stage amidoximation. A canonical route begins with 4-methylnicotinic acid or its ester derivatives, proceeding through in situ acid chloride formation followed by reaction with hydroxylamine. Key intermediates include 4-methylpyridine-3-carbonitrile (precursor to the amidoxime group) and N-hydroxy-4-methylpyridine-3-carboximidoyl chloride. Optimization studies reveal that controlling stoichiometry during the hydroxylamine coupling (1.2:1 hydroxylamine to acyl chloride ratio) suppresses diacylation byproducts, elevating yields to >75% [6].
Purification challenges arise from polar impurities, necessitating gradient elution chromatography (SiO₂, ethyl acetate/methanol 9:1 → 4:1) or crystallization from ethanol/water mixtures. Recent innovations employ flow chemistry for the carbonitrile-to-amidoxime conversion, reducing reaction times from 12h (batch) to <30 minutes via pressurized continuous-flow reactors at 80°C [6].
Regioselective modification of the pyridine ring remains critical for analog synthesis. Palladium-catalyzed C–H activation enables direct C5 functionalization without protecting the amidoxime:
Table 1: Catalytic Systems for Pyridine C−H Functionalization
| Reaction Type | Catalyst System | Regioselectivity | Yield Range | Key Limitation |
|---|---|---|---|---|
| C5-Arylation | Pd(OAc)₂/PivOH/K₂CO₃ | >90% C5 | 65-88% | Halogen sensitivity |
| C5-Borylation | [Ir(OMe)(cod)₂]/dtbpy | >95% C5 | 70-82% | Requires anhydrous conditions |
| Oxidative Amination | Cu(OAc)₂/Ag₂CO₃ | 85% C5 | 60-75% | Limited to secondary amines |
Solventless mechanochemical synthesis addresses waste limitations of traditional routes:
Green solvent screening identifies cyclopentyl methyl ether (CPME) and ethyl lactate as optimal for solubility and E-factor reduction. Life-cycle assessment confirms CPME reduces process carbon footprint by 40% versus DMF [5].
Table 2: Solvent Systems in Green Amidoxime Synthesis
| Solvent | Reaction Yield | E-Factor | Renewability Index | Amidoxime Solubility |
|---|---|---|---|---|
| Ethyl Lactate | 84% | 8.2 | High | High |
| CPME | 81% | 7.9 | Medium | Medium |
| Water | 45% | 2.1 | High | Low |
| Neat (no solvent) | 89% | <1 | N/A | N/A |
The amidoxime’s N-hydroxy group necessitates protection during electrophilic reactions:
For amino-substituted analogs, tert-butoxycarbonyl (Boc) or acetyl groups shield the amine during nitrile hydrolysis or halogenation. Boc deprotection with TFA quantitatively regenerates the amine without amidoxime cleavage [8].
CAS No.: 23289-02-3
CAS No.: 104332-28-7
CAS No.: 107372-98-5
CAS No.: 4300-27-0
CAS No.:
CAS No.: 142674-35-9